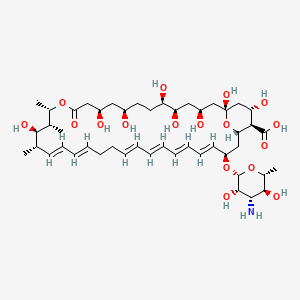

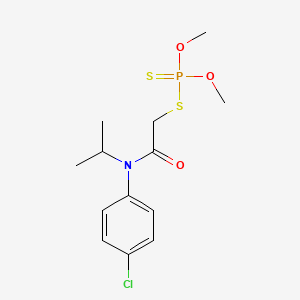

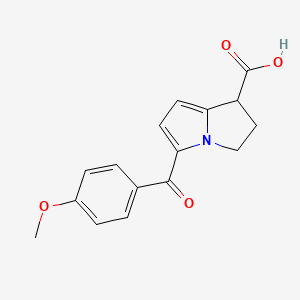

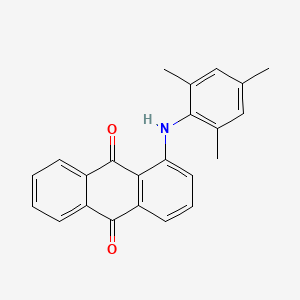

Anthraquinone, 1-(2,4,6-trimethylphenylamino)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anthraquinone, 1-(2,4,6-trimethylphenylamino)- is a Skin / Eye Irritant.

Applications De Recherche Scientifique

Applications in Coordination Chemistry

Anthraquinone derivatives showcase a wide range of applications in coordination chemistry. They are incorporated into diverse structures such as self-assembled systems, coordination polymers, and metal-organic frameworks. Their electronic and redox properties are leveraged in biological and chemosensing disciplines, highlighting the versatility of anthraquinone derivatives in scientific research (Langdon-Jones & Pope, 2014).

Applications in Polymerization

Innovative methacrylated anthraquinone dyes are synthesized, paving the way for a broad spectrum of colors and applications. The polymerizable nature of these dyes allows them to be covalently embedded into copolymers, serving as cross-linking agents and enhancing physiological compatibility. This makes them promising compounds for medical applications like iris implants (Dollendorf et al., 2013).

Applications in Antiviral Research

Anthraquinone derivatives, especially those with polyphenolic and polysulfonate substitutions, exhibit potent antiviral activity against human immunodeficiency virus (HIV-1). Their mechanism involves inhibiting HIV-1 reverse transcriptase, marking them as potential candidates for antiviral therapies (Schinazi et al., 1990).

Applications in Anticancer Research

Recent studies emphasize the significance of anthraquinone derivatives as anticancer agents. Structural modifications of these compounds are being actively pursued to target essential cellular proteins in cancer cells, showcasing their potential in expanding anticancer therapeutics (Malik et al., 2021).

Applications in Treating Autoimmune Disorders

Naturally occurring anthraquinones like emodin and rhein are explored for their therapeutic potential in autoimmune diseases, such as autoimmune diabetes. The bioactive properties of these compounds, including their anti-inflammatory and immunomodulatory effects, underline their potential in clinical applications for treating autoimmune disorders (Chien et al., 2015).

Propriétés

Numéro CAS |

73791-32-9 |

|---|---|

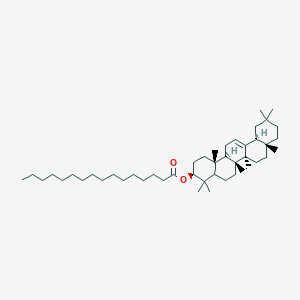

Formule moléculaire |

C23H19NO2 |

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

1-(2,4,6-trimethylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C23H19NO2/c1-13-11-14(2)21(15(3)12-13)24-19-10-6-9-18-20(19)23(26)17-8-5-4-7-16(17)22(18)25/h4-12,24H,1-3H3 |

Clé InChI |

VDQIFKUVPGALRB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |

SMILES canonique |

CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

73791-32-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Anthraquinone, 1-(2,4,6-trimethylphenylamino)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.